发热抑制素

描述

(+)-Isofebrifugine is a natural product found in Cipadessa baccifera, Hydrangea macrophylla, and other organisms with data available.

科学研究应用

发热抑制素,也称为γ-二色素,是一种具有多种科学研究应用的生物碱。以下是对六种独特应用的全面分析:

抗疟疾活性

发热抑制素已被公认为一种天然的抗疟疾化合物已有半个多世纪。它最初是从植物Dichroa febrifuga中分离出来的。 最近的生物医学研究重新评估了发热抑制素的特性,导致其抗疟疾活性的新发现 .

合成和SAR研究

发热抑制素的结构-活性关系 (SAR) 已被研究以开发具有生物学意义的类似物。 研究人员一直在寻求开发模块化路线来合成这些类似物,用于各种生物学应用 .

生物活性

卤氟烷酮除了其抗疟疾特性外,还具有广泛的生物活性,包括癌症、纤维化和自身免疫性疾病等领域,这归因于其多方面的分子结构 .

作用机制

Target of Action

Febrifugine primarily targets the Prolyl-tRNA Synthetase (ProRS) . ProRS is an enzyme that plays a crucial role in protein synthesis by attaching the amino acid proline to the appropriate transfer RNA (tRNA) .

Mode of Action

Febrifugine interacts with ProRS, inhibiting its activity . This inhibition leads to an accumulation of uncharged tRNA within the cell, mimicking a state of reduced cellular proline availability . This interaction disrupts normal protein synthesis, leading to various downstream effects.

Biochemical Pathways

The inhibition of ProRS by Febrifugine affects several biochemical pathways. It activates the amino acid starvation response in both Plasmodium falciparum and a transgenic yeast strain expressing PfcPRS . This response is a protective mechanism that cells employ when amino acids are scarce, altering gene expression to promote survival .

Pharmacokinetics

The half-life of Halofuginone ranges from 23.8 to 72.1 hours . These properties may provide insights into the pharmacokinetics of Febrifugine, although direct studies are needed for confirmation.

Result of Action

The action of Febrifugine leads to several molecular and cellular effects. Its antimalarial activity is notable, with Febrifugine and its analogs inhibiting parasite growth in vitro . Additionally, Febrifugine has been found to alter the production of nitric oxide and tumor necrosis factor alpha in mouse macrophages .

生化分析

Biochemical Properties

Febrifugine interacts with various enzymes and proteins. It has been shown that febrifugine binds glutamyl-prolyl-tRNA synthetase (EPRS), inhibiting prolyl-tRNA synthetase activity . This inhibition is reversed by the addition of exogenous proline or EPRS .

Cellular Effects

Febrifugine has significant effects on various types of cells and cellular processes. For instance, it has been demonstrated that halofuginone, a widely studied derivative of febrifugine, inhibits the development of TH17-driven autoimmunity in a mouse model of multiple sclerosis by activating the amino acid response (AAR) pathway .

Molecular Mechanism

Febrifugine exerts its effects at the molecular level through various mechanisms. It binds to EPRS, inhibiting prolyl-tRNA synthetase activity . This inhibition underlies the broad bioactivities of this family of natural product derivatives .

Dosage Effects in Animal Models

The effects of febrifugine vary with different dosages in animal models. For instance, it has been reported that febrifugine notably reduced parasitemias to undetectable levels and displayed curative effects in Plasmodium berghei-infected mice .

Metabolic Pathways

Febrifugine is involved in various metabolic pathways. It has been shown to activate the amino acid response (AAR) pathway

属性

CAS 编号 |

24159-07-7 |

|---|---|

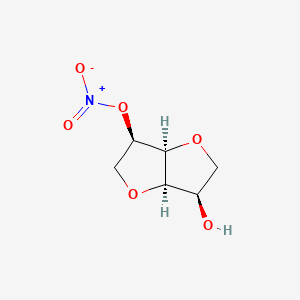

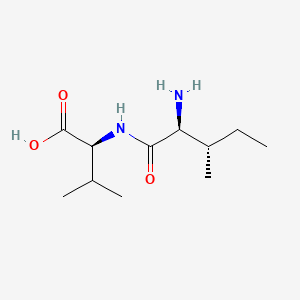

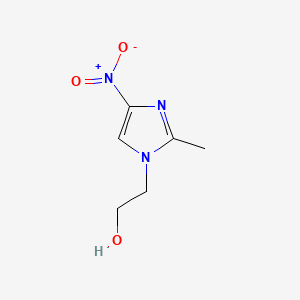

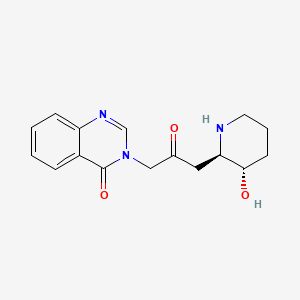

分子式 |

C16H19N3O3 |

分子量 |

301.34 g/mol |

IUPAC 名称 |

3-[3-[(2S,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one |

InChI |

InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15-/m0/s1 |

InChI 键 |

FWVHWDSCPKXMDB-GJZGRUSLSA-N |

SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |

手性 SMILES |

C1C[C@@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |

规范 SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

febrifugine isofebrifugine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of febrifugine and its analogs in the malaria parasite?

A1: Research has identified the cytoplasmic prolyl-tRNA synthetase (PfcPRS) of the Plasmodium falciparum parasite as the target of febrifugine and its analogs. [, ]

Q2: How does febrifugine interact with its target, PfcPRS?

A2: Febrifugine derivatives act as competitive inhibitors of proline, binding to the same site on PfcPRS. This interaction disrupts protein synthesis within the parasite. []

Q3: What are the downstream effects of febrifugine binding to PfcPRS?

A3: Febrifugine binding to PfcPRS activates the amino acid starvation response in the parasite, ultimately leading to parasite death. []

Q4: Does febrifugine show activity against different stages of the malaria parasite life cycle?

A4: Yes, studies have shown that halofuginol, a febrifugine analog, is active against both the liver and asexual blood stages of the malaria parasite, making it a potential dual-stage antimalarial. []

Q5: What is the molecular formula and weight of febrifugine?

A5: The molecular formula of febrifugine is C16H19N3O3, and its molecular weight is 301.34 g/mol.

Q6: What spectroscopic data are available for characterizing febrifugine?

A6: Febrifugine can be characterized using various spectroscopic methods, including proton nuclear magnetic resonance (1H NMR), 13C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy. [, , , ]

Q7: Is febrifugine stable in solution?

A7: Febrifugine exhibits varying stability depending on the solvent and conditions. It degrades rapidly in water, methanol, and acetonitrile solutions. []

Q8: What is the impact of temperature on febrifugine stability?

A8: Febrifugine degrades more rapidly at higher temperatures. At 40-80°C, its content significantly reduces within 10 hours. []

Q9: How does light exposure affect the stability of febrifugine?

A9: Light, particularly bright light, significantly impacts febrifugine's stability, causing substantial degradation within 108 hours. Storing it in darkness or natural light helps preserve its stability. []

Q10: What structural features are essential for the antimalarial activity of febrifugine?

A10: The 4-quinazolinone ring, the 1'-amino group, and the C-2', C-3'' O-functionalities are crucial for febrifugine's activity. []

Q11: How do modifications to the quinazolinone ring affect activity?

A11: Replacing the quinazolinone ring with a thienopyrimidine ring resulted in a febrifugine analog (compound 15) with potent antimalarial activity and high therapeutic selectivity. []

Q12: Have any febrifugine analogs shown improved activity or reduced toxicity?

A12: Yes, halofuginone, a synthetic febrifugine derivative, exhibits potent antimalarial activity. Additionally, halofuginol, another analog, demonstrated good activity against both liver and blood stages of the parasite with reduced toxicity compared to halofuginone and febrifugine. [, ]

Q13: What is the role of the piperidine ring in febrifugine's activity?

A13: Studies on regioisomers of the piperidine ring suggest its structure influences the compound's antimalarial activity. [] Modifications like spirocyclic piperidine substitutions at the 1-(3-hydroxypiperidin-2-yl)propan-2-one side chain have shown promise in maintaining anticoccidial activity. []

Q14: What are some strategies for improving the stability, solubility, or bioavailability of febrifugine?

A14: While specific formulation strategies are not extensively discussed in the provided research, maintaining acidic conditions, low temperatures, and minimal light exposure during processing and storage are crucial for preserving febrifugine's stability. []

Q15: What analytical methods are used to quantify febrifugine?

A15: Commonly employed techniques include high-performance liquid chromatography (HPLC), ultraviolet spectrophotometry (UV), and quantitative nuclear magnetic resonance (qNMR). [, , , , , ]

Q16: What are the known toxicities associated with febrifugine?

A16: Febrifugine is known to cause severe side effects, including emetic effects and liver toxicity, which have hampered its clinical development as an antimalarial drug. [, , ]

Q17: Have any studies explored the long-term effects of febrifugine?

A17: The provided abstracts do not delve into the long-term effects of febrifugine.

Q18: What are the potential applications of febrifugine beyond malaria?

A18: Research indicates that febrifugine and its derivatives possess potential anticancer, anticoccidial, and antifibrotic activities. [, , , ]

Q19: Has computational chemistry been used in febrifugine research?

A19: Yes, computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, have been employed to investigate febrifugine's interactions with its targets and to guide the design of novel analogs with improved properties. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。